- Preparation of peptides as inhibitors of caspases, World Intellectual Property Organization, , ,
Cas no 97888-80-7 (4-Benzyloxy-3,5-dimethylbenzoic acid)
4-Benzyloxy-3,5-dimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyloxy-3,5-dimethylbenzoic acid
- 3,5-dimethyl-4-phenylmethoxybenzoic acid
- 4-Benzyloxy-3,5-dimethylbenzoicacid
- 3,5-Dimethyl-4-(phenylmethoxy)benzoic acid (ACI)
-
- MDL: MFCD00272572
- Inchi: 1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
- InChI Key: JABUPJCJZZNUFK-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C(OCC2C=CC=CC=2)=C(C)C=1)O
- BRN: 5045861
Computed Properties
- Exact Mass: 256.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 4.3
- Topological Polar Surface Area: 49.4
Experimental Properties
- Color/Form: Cream or grayish yellow crystalline powder
- Density: 1.1320 (rough estimate)
- Melting Point: 159-162°C
- Boiling Point: 359.54°C (rough estimate)
- Refractive Index: 1.5590 (estimate)
- PSA: 46.53000
- LogP: 3.58060
- Solubility: Insoluble in water
4-Benzyloxy-3,5-dimethylbenzoic acid Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Benzyloxy-3,5-dimethylbenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Benzyloxy-3,5-dimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D553696-1g |
4-benzyloxy-3,5-diMethylbenzoic acid |
97888-80-7 | 97% | 1g |
$150 | 2024-05-24 | |
| TRC | B130400-50mg |
4-Benzyloxy-3,5-dimethylbenzoic Acid |
97888-80-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130400-100mg |
4-Benzyloxy-3,5-dimethylbenzoic Acid |
97888-80-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130400-500mg |
4-Benzyloxy-3,5-dimethylbenzoic Acid |
97888-80-7 | 500mg |
$ 135.00 | 2022-06-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14536-1g |
4-Benzyloxy-3,5-dimethylbenzoic acid, 98+% |
97888-80-7 | 98+% | 1g |
¥1815.00 | 2023-02-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14536-5g |
4-Benzyloxy-3,5-dimethylbenzoic acid, 98+% |
97888-80-7 | 98+% | 5g |
¥7570.00 | 2023-02-14 | |
| Cooke Chemical | BD8411131-1g |
4-Benzyloxy-3,5-dimethylbenzoic acid |
97888-80-7 | 98% | 1g |
RMB 240.00 | 2025-02-21 | |
| Cooke Chemical | BD8411131-5g |
4-Benzyloxy-3,5-dimethylbenzoic acid |
97888-80-7 | 98% | 5g |
RMB 578.40 | 2025-02-21 | |
| eNovation Chemicals LLC | D553696-1g |
4-benzyloxy-3,5-diMethylbenzoic acid |
97888-80-7 | 97% | 1g |
$150 | 2025-02-20 | |
| eNovation Chemicals LLC | D553696-5g |
4-benzyloxy-3,5-diMethylbenzoic acid |
97888-80-7 | 97% | 5g |
$240 | 2025-02-20 |
4-Benzyloxy-3,5-dimethylbenzoic acid Production Method
Production Method 1
Production Method 2
- Thiazolopyridine derivatives as S1P1 receptor agonists and their preparation, pharmaceutical compositions and use in the treatment of multiple sclerosis, World Intellectual Property Organization, , ,
Production Method 3
- Phenylethanolamine derivatives, III. Synthesis of 1-(hydroxy- and methoxyphenyl)-2-aminoethanol derivatives, Acta Chimica Hungarica, 1985, 118(1), 63-70
4-Benzyloxy-3,5-dimethylbenzoic acid Raw materials
4-Benzyloxy-3,5-dimethylbenzoic acid Preparation Products
4-Benzyloxy-3,5-dimethylbenzoic acid Suppliers
4-Benzyloxy-3,5-dimethylbenzoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Benzyloxy-3,5-dimethylbenzoic acid
Recent Advances in the Study of 4-Benzyloxy-3,5-dimethylbenzoic Acid (CAS: 97888-80-7)
4-Benzyloxy-3,5-dimethylbenzoic acid (CAS: 97888-80-7) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzyl-protected phenolic group and dimethyl-substituted benzoic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, its pharmacological properties, and its mechanism of action in biological systems.
One of the most notable advancements in the study of 4-Benzyloxy-3,5-dimethylbenzoic acid is its application in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers synthesized a series of analogs and evaluated their efficacy in vitro and in vivo, identifying several candidates with superior selectivity and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 4-Benzyloxy-3,5-dimethylbenzoic acid has been investigated for its potential as an anticancer agent. A recent preprint on bioRxiv highlighted its role in modulating the activity of histone deacetylases (HDACs), enzymes that play a critical role in gene expression and are often dysregulated in cancer. The study reported that certain derivatives of this compound selectively inhibit HDAC6, leading to the accumulation of acetylated tubulin and subsequent apoptosis in cancer cells. These findings suggest a novel therapeutic strategy for hematological malignancies and solid tumors.
The synthetic versatility of 4-Benzyloxy-3,5-dimethylbenzoic acid has also been explored in the context of drug delivery systems. A 2024 paper in Advanced Drug Delivery Reviews described its use as a linker in prodrug design, enabling targeted release of active pharmaceutical ingredients (APIs) in response to specific enzymatic or pH conditions. This approach has been particularly valuable in improving the bioavailability and reducing the side effects of chemotherapeutic agents.
Despite these promising developments, challenges remain in the clinical translation of 4-Benzyloxy-3,5-dimethylbenzoic acid-based therapies. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects require further investigation. Ongoing research aims to optimize the chemical structure of this compound and its derivatives to enhance their therapeutic index and safety profiles.
In conclusion, 4-Benzyloxy-3,5-dimethylbenzoic acid (CAS: 97888-80-7) represents a versatile scaffold with broad applications in medicinal chemistry and drug development. Recent studies have elucidated its pharmacological potential and provided a foundation for future research. As the field advances, this compound is likely to play an increasingly important role in the discovery of novel therapeutics for inflammation, cancer, and other diseases.
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